8-chloro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one
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Overview
Description
8-chloro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzopyran ring fused with a cyclopropane ring, and a chlorine atom attached to the benzopyran moiety. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under mild to moderate conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
8-chloro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-chloro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride
- 8-chloro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]
Uniqueness
Compared to similar compounds, 8-chloro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one stands out due to its specific substitution pattern and the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity. The spirocyclic structure also imparts unique three-dimensional characteristics that can influence its interaction with biological targets.
Properties
CAS No. |
1368899-95-9 |
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Molecular Formula |
C11H9ClO2 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
8-chlorospiro[2H-chromene-3,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H9ClO2/c12-8-3-1-2-7-9(8)14-6-11(4-5-11)10(7)13/h1-3H,4-6H2 |
InChI Key |
KMMSFVYECSZKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12COC3=C(C2=O)C=CC=C3Cl |
Purity |
95 |
Origin of Product |
United States |
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